molecular formula C15H22N2OS B5378652 1-methyl-4-[2-(propylthio)benzoyl]piperazine

1-methyl-4-[2-(propylthio)benzoyl]piperazine

Cat. No. B5378652
M. Wt: 278.4 g/mol
InChI Key: LYCVEOAXTSLQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[2-(propylthio)benzoyl]piperazine, also known as P4, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

1-methyl-4-[2-(propylthio)benzoyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antimicrobial, and antiviral properties. 1-methyl-4-[2-(propylthio)benzoyl]piperazine has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective against bacterial and viral infections.

Mechanism of Action

The mechanism of action of 1-methyl-4-[2-(propylthio)benzoyl]piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as topoisomerase and proteasome, which are involved in cell growth and division. 1-methyl-4-[2-(propylthio)benzoyl]piperazine also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-methyl-4-[2-(propylthio)benzoyl]piperazine has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-methyl-4-[2-(propylthio)benzoyl]piperazine also inhibits the growth of bacterial and viral infections. Additionally, 1-methyl-4-[2-(propylthio)benzoyl]piperazine has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

1-methyl-4-[2-(propylthio)benzoyl]piperazine has several advantages for lab experiments. It is easy to synthesize and purify, and its anticancer, antimicrobial, and antiviral properties make it a promising compound for drug development. However, 1-methyl-4-[2-(propylthio)benzoyl]piperazine has some limitations, such as its low yield and limited solubility in water.

Future Directions

For 1-methyl-4-[2-(propylthio)benzoyl]piperazine research include investigating its potential as a therapeutic agent and optimizing its synthesis method.

Synthesis Methods

The synthesis of 1-methyl-4-[2-(propylthio)benzoyl]piperazine involves the reaction of 1-methyl-4-piperazinecarboxylic acid with propylthiol and benzoyl chloride. The reaction is carried out in the presence of a suitable base and solvent. The resulting compound is purified using column chromatography. The yield of 1-methyl-4-[2-(propylthio)benzoyl]piperazine is around 50%.

properties

IUPAC Name

(4-methylpiperazin-1-yl)-(2-propylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-3-12-19-14-7-5-4-6-13(14)15(18)17-10-8-16(2)9-11-17/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCVEOAXTSLQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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